molecular formula C20H19BrO2S B13401662 2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene CAS No. 858344-73-7

2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene

Cat. No.: B13401662
CAS No.: 858344-73-7
M. Wt: 403.3 g/mol
InChI Key: VGZLVKAKENQGBS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine and methoxy groups attached to the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, 3,4-dimethoxybenzaldehyde, and 2,3-dimethylthiophene.

    Condensation Reaction: The aldehydes undergo a condensation reaction with 2,3-dimethylthiophene in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the thiophene ring. This step may require the use of a catalyst such as palladium or copper.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophenes with different functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, often involves this compound.

    Industry: It is used in the development of materials with specific properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and methoxy groups can enhance its binding affinity and specificity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile
  • 2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)thiophene

Uniqueness

2-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall stability, making it a valuable compound for various research applications.

Properties

CAS No.

858344-73-7

Molecular Formula

C20H19BrO2S

Molecular Weight

403.3 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dimethylthiophene

InChI

InChI=1S/C20H19BrO2S/c1-12-13(2)20(15-7-10-17(22-3)18(11-15)23-4)24-19(12)14-5-8-16(21)9-6-14/h5-11H,1-4H3

InChI Key

VGZLVKAKENQGBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)Br

Origin of Product

United States

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